N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-(3-fluoro-4-methoxyphenyl)acetamide
Description
N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-(3-fluoro-4-methoxyphenyl)acetamide is a complex organic compound with a unique structure that combines a piperidine ring, a benzyl group, and a substituted acetamide. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-(3-fluoro-4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O3/c1-28-21-8-7-17(11-19(21)23)12-22(27)24-20-14-25(10-9-18(20)15-26)13-16-5-3-2-4-6-16/h2-8,11,18,20,26H,9-10,12-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZOIKWRCFJSHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CN(CCC2CO)CC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-(3-fluoro-4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-piperidone with benzyl bromide to form the benzyl-substituted piperidine. This intermediate is then reacted with formaldehyde to introduce the hydroxymethyl group. The final step involves the acylation of the piperidine derivative with 3-fluoro-4-methoxyphenylacetic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-(3-fluoro-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of N-[1-benzyl-4-(carboxymethyl)piperidin-3-yl]-2-(3-fluoro-4-methoxyphenyl)acetamide.
Reduction: Formation of N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-(3-fluoro-4-methoxyphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-(3-fluoro-4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-(3-fluoro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The piperidine ring and benzyl group are crucial for its binding affinity, while the acetamide moiety may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-(3-methoxyphenyl)acetamide
- N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-(4-fluorophenyl)acetamide
- N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-(3-chloro-4-methoxyphenyl)acetamide
Uniqueness
N-[1-benzyl-4-(hydroxymethyl)piperidin-3-yl]-2-(3-fluoro-4-methoxyphenyl)acetamide is unique due to the presence of both a fluorine and a methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
